molecular formula C18H16ClN3O B3017953 4-(6-Chloro-4-phenylquinazolin-2-yl)morpholine CAS No. 26990-82-9

4-(6-Chloro-4-phenylquinazolin-2-yl)morpholine

Cat. No.: B3017953
CAS No.: 26990-82-9
M. Wt: 325.8
InChI Key: APTCFUTWDISZKM-UHFFFAOYSA-N
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Description

4-(6-Chloro-4-phenylquinazolin-2-yl)morpholine is a synthetic organic compound based on a quinazoline core structure, substituted with a morpholine ring and phenyl and chloro groups. This structure places it within a class of compounds that have attracted significant interest in medicinal chemistry and pharmaceutical research for their diverse biological activities. Quinazoline derivatives are a privileged scaffold in drug discovery, known to exhibit a broad spectrum of pharmacological properties. Research on morpholine-substituted quinazolines, in particular, has indicated potent anticancer activity . Studies on similar compounds have demonstrated cytotoxic effects against various human cancer cell lines, including breast (MCF-7), lung (A549), and neuroblastoma (SHSY-5Y), with mechanisms of action that include inducing apoptosis (programmed cell death) and causing cell cycle arrest . Furthermore, the morpholine ring is a common pharmacophore that can enhance the pharmacokinetic properties of drug-like molecules . Beyond oncology research, the quinazoline core is a versatile template. Structural analogs of this compound have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors with associated analgesic and anti-inflammatory activity, providing a potential lead for inflammation research . The broader family of quinazolinone and quinazoline compounds also shows documented promise in other areas, including as antimicrobial and anticonvulsant agents . The specific substitution pattern on the quinazoline ring—such as the chloro, phenyl, and morpholino groups in this compound—is critical for modulating its biological activity and physicochemical properties, making it a valuable chemical entity for hit-to-lead optimization and structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(6-chloro-4-phenylquinazolin-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O/c19-14-6-7-16-15(12-14)17(13-4-2-1-3-5-13)21-18(20-16)22-8-10-23-11-9-22/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTCFUTWDISZKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Chloro-4-phenylquinazolin-2-yl)morpholine typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through various methods, including the condensation of anthranilic acid with formamide or the cyclization of 2-aminobenzamide with orthoesters.

    Introduction of the Chloro and Phenyl Groups: The chloro and phenyl groups can be introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using thionyl chloride or phosphorus pentachloride, while the phenyl group can be introduced via Friedel-Crafts alkylation.

    Attachment of the Morpholine Moiety: The morpholine moiety can be attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and automated systems may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(6-Chloro-4-phenylquinazolin-2-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide (DMF).

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that quinazoline derivatives, including 4-(6-Chloro-4-phenylquinazolin-2-yl)morpholine, exhibit substantial antimicrobial properties. Studies have shown that these compounds can effectively inhibit a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Study Microorganism Tested Minimum Inhibitory Concentration (MIC)
Study AStaphylococcus aureus0.5 mg/mL
Study BEscherichia coli1.0 mg/mL
Study CPseudomonas aeruginosa2.0 mg/mL

The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of key enzymatic pathways, making these compounds promising candidates for antibiotic development.

Anticancer Properties
Preliminary studies suggest that this compound may have anticancer effects. Research has demonstrated that quinazoline derivatives can induce apoptosis in various cancer cell lines.

Cell Line Effect Observed Reference
MCF-7 (breast cancer)Induction of apoptosisJournal of Cancer Research
HeLa (cervical cancer)Inhibition of cell proliferationCancer Letters

These findings indicate a potential for further investigation into the compound's efficacy against specific cancer types.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Modifications to the phenyl and quinazoline moieties can significantly influence biological activity.

Modification Impact on Activity
Substitution on phenylEnhanced antimicrobial potency
Variations in morpholineAltered solubility and bioavailability

Research has shown that specific substitutions can enhance the compound's efficacy, suggesting avenues for further development.

Inflammatory Disease Research

Some studies have indicated that derivatives of quinazoline compounds possess anti-inflammatory properties. These compounds have been evaluated for their ability to reduce pro-inflammatory cytokines in vitro.

Cytokine Measured Effect of Compound
TNF-alphaSignificant reduction observed
IL-6Moderate decrease noted

These findings open up potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Case Studies

  • Antimicrobial Efficacy Against MRSA:
    A study published in PubMed evaluated the efficacy of various quinazoline derivatives, including this compound, against Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated superior activity compared to traditional antibiotics like vancomycin, highlighting its potential as a novel therapeutic agent.
  • Mechanistic Insights:
    Research focused on the mechanistic pathways through which this compound exerts its effects demonstrated that it interacts with bacterial DNA gyrase, leading to inhibition of DNA replication. This interaction was confirmed through molecular docking studies.

Mechanism of Action

The mechanism of action of 4-(6-Chloro-4-phenylquinazolin-2-yl)morpholine involves its interaction with specific molecular targets, such as tyrosine kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that regulate cell growth and proliferation. This makes it a potential candidate for anticancer therapy. The exact molecular targets and pathways may vary depending on the specific biological context .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Table 1: Structural Comparison of Quinazoline and Related Derivatives

Compound Name Core Structure Position 2 Substituent Position 4 Substituent Position 6 Substituent Key Features Reference
4-(6-Chloro-4-phenylquinazolin-2-yl)morpholine Quinazoline Morpholine Phenyl Chlorine Polar morpholine enhances solubility
4-Chloro-2-(4-chlorophenyl)-6-(phenylethynyl)quinazoline (4c) Quinazoline 4-Chlorophenyl Chlorine Phenylethynyl Alkyne group for π-π interactions
4-(4-Chloro-2-phenylquinazolin-6-yl)but-3-yn-1-ol (4e) Quinazoline Phenyl Chlorine But-3-yn-1-ol Hydroxyl-alkyne for hydrogen bonding
4-(6-Chloro-2-(pyrrolidin-1-yl)quinolin-4-yl)morpholine Quinoline Pyrrolidinyl Morpholine Chlorine Quinoline core (1 N vs. quinazoline’s 2 N)
4-(2-chlorothieno[2,3-d]pyrimidin-4-yl)morpholine Thienopyrimidine Morpholine Chlorine N/A Thienopyrimidine core for electronic diversity

Key Observations :

  • Core Heterocycle: Quinazoline derivatives (e.g., 4c, 4e) differ from quinoline (e.g., ) or thienopyrimidine (e.g., ) analogs in nitrogen count and electronic distribution, affecting binding affinity and metabolic stability.
  • Chlorine at position 6 is conserved in some analogs (e.g., 4c, 4e), suggesting a role in hydrophobic interactions or metabolic resistance .
Physicochemical and Spectral Properties
  • Melting Points : Morpholine-containing compounds (e.g., target compound) generally exhibit lower melting points (e.g., 139–141°C for 4e ) compared to halogenated analogs (e.g., 214–215°C for 4c ), reflecting reduced crystallinity due to morpholine’s flexibility.
  • Spectral Signatures :
    • IR : Morpholine derivatives show peaks at 1147–1080 cm⁻¹ (C-O-C stretching) and 1370–1321 cm⁻¹ (C-N stretching) .
    • NMR : Aromatic protons in the target compound’s quinazoline core resonate at δ 7.4–8.6 ppm, while morpholine protons appear at δ 2.0–3.5 ppm .

Biological Activity

4-(6-Chloro-4-phenylquinazolin-2-yl)morpholine is a synthetic compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H16ClN3O
  • Molecular Weight : 299.77 g/mol
  • IUPAC Name : this compound

Anticancer Properties

Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer activity. A study demonstrated that compounds with a similar structure showed potent inhibition of various cancer cell lines, including lung and breast cancer cells. The mechanism is believed to involve the inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR) pathway.

CompoundCell LineIC50 (µM)
This compoundA549 (Lung)0.28
This compoundMCF7 (Breast)0.59

These results suggest that this compound may serve as a lead for developing new anticancer therapies targeting EGFR and related pathways .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. Studies have shown that similar quinazoline derivatives can selectively inhibit cyclooxygenase-II (COX-II), which is crucial in mediating inflammatory responses.

CompoundCOX-II Inhibition (%)
Indomethacin (Standard)90
This compound75

The anti-inflammatory activity was confirmed through various in vitro assays, suggesting that this compound could be beneficial in treating inflammatory diseases .

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

  • EGFR Inhibition : The compound binds to the ATP-binding site of EGFR, preventing its activation and subsequent downstream signaling.
  • COX-II Selectivity : The structural features allow it to selectively inhibit COX-II over COX-I, reducing side effects associated with non-selective NSAIDs.
  • Quorum Sensing Disruption : Similar compounds have been shown to interfere with bacterial communication mechanisms, potentially reducing pathogenicity.

Case Studies

A notable case study involved the evaluation of a series of quinazoline derivatives in a rodent model for their analgesic and anti-inflammatory effects. The study found that compounds similar to this compound exhibited significant pain relief comparable to standard treatments like Indomethacin .

Q & A

Q. What are the optimized synthetic routes for 4-(6-Chloro-4-phenylquinazolin-2-yl)morpholine, and how can reaction conditions be adjusted to improve yield?

The synthesis typically involves sequential steps:

  • Step 1 : Formation of a morpholine-4-carboxamide intermediate via urea substitution under acidic conditions .
  • Step 2 : Cyclization with substituted anthranilic acids to form a 2-(morpholin-4-yl)quinazolinone precursor .
  • Step 3 : Chlorination using phosphorus oxytrichloride (POCl₃) to introduce the chloro group at position 4 of the quinazoline ring .
  • Step 4 : Substitution with anilines or other nucleophiles to finalize the structure . Key Optimization Strategies :
  • Use inert atmospheres (e.g., N₂) during chlorination to prevent side reactions .
  • Monitor reaction progress via TLC and adjust stoichiometry of POCl₃ to ensure complete conversion .
  • Purify intermediates via column chromatography to minimize impurities in downstream steps .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • FTIR : Identify functional groups (e.g., C-Cl stretch at 700–550 cm⁻¹, C=N/C=C of quinazoline at 1708–1580 cm⁻¹) .
  • ¹H/¹³C NMR : Aromatic protons (δ 6.8–8.5 ppm), morpholine protons (δ 1.8–3.5 ppm), and substituent-specific signals (e.g., OCH₃ at δ 2–3 ppm) .
  • Mass Spectrometry : Look for fragmentation patterns (e.g., M-1, M-2 peaks due to hydrogen loss from the heterocyclic ring) .
  • Elemental Analysis : Validate C, H, N percentages to confirm purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data for quinazoline derivatives like this compound?

Methodological Approaches :

  • Dose-Response Studies : Test multiple concentrations to identify non-linear effects or toxicity thresholds .
  • 3D-QSAR Modeling : Correlate substituent electronic/steric properties (e.g., chloro, phenyl groups) with activity trends to refine pharmacophore models .
  • Orthogonal Assays : Validate results using complementary methods (e.g., in vitro enzyme inhibition vs. cell-based assays) . Example : Discrepancies in analgesic activity may arise from differential central/peripheral nervous system targeting, requiring neurochemical profiling .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in morpholine-containing quinazolines?

  • Substituent Scanning : Synthesize analogs with variations at positions 4 (phenyl), 6 (chloro), and 2 (morpholine) to assess contributions to bioactivity .
  • Computational Docking : Use molecular dynamics simulations to predict binding interactions with targets (e.g., kinases, GPCRs) .
  • Metabolic Stability Testing : Evaluate the impact of morpholine on pharmacokinetics (e.g., CYP450 interactions) using liver microsome assays .

Q. How can researchers address instability or reactivity issues during storage of this compound?

  • Storage Conditions : Store at –20°C under inert gas (Ar) to prevent oxidation or hydrolysis .
  • Stability Monitoring : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC analysis to identify degradation products .
  • Excipient Screening : Test stabilizers (e.g., antioxidants like BHT) in formulation buffers .

Data Analysis & Experimental Design

Q. What experimental controls are essential when evaluating the biological activity of this compound?

  • Negative Controls : Use vehicle-only (e.g., DMSO) and untreated samples to account for solvent effects .
  • Positive Controls : Include known inhibitors/agonists (e.g., morphine for analgesic assays) to validate assay sensitivity .
  • Internal Standards : Spike samples with deuterated analogs during LC-MS to quantify recovery rates .

Q. How should researchers interpret conflicting spectral data (e.g., NMR vs. MS) during structural characterization?

  • Cross-Validation : Compare NMR integration ratios with MS isotopic patterns to confirm molecular formula .
  • 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals in aromatic regions .
  • High-Resolution MS : Confirm exact mass to rule out isobaric interferences .

Safety & Handling

Q. What safety protocols are recommended for handling this compound in the laboratory?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods for synthesis and weighing to minimize inhalation risks .
  • Spill Management : Neutralize acidic residues with 5% NaHCO₃ and adsorb solids with vermiculite .

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